molecular formula C20H22N4O2 B605102 ABT-046 CAS No. 1031336-60-3

ABT-046

货号: B605102
CAS 编号: 1031336-60-3
分子量: 350.4 g/mol
InChI 键: BWUXSHHOKODNAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ABT-046 是一种小分子药物,作为二酰基甘油酰基转移酶 1 (DGAT-1) 的强效、选择性和口服生物利用度抑制剂。 它最初由雅培公司开发,主要研究其在治疗高脂血症和其他代谢疾病方面的潜在治疗应用 .

准备方法

ABT-046 的合成涉及针对人 DGAT-1 的高通量筛选过程,从而鉴定出核心结构,然后对其进行优化以创建最终化合物。 合成路线包括多个化学反应步骤,包括关键中间体的形成及其随后进行官能化以实现所需的分子结构 . 具体的反应条件和工业生产方法是专有的,未公开。

化学反应分析

ABT-046 经历了各种化学反应,主要集中在其与 DGAT-1 的相互作用。 该化合物对人 DGAT-2 没有抑制作用,并抑制表达人 DGAT-1 的 HeLa 细胞中的甘油三酯形成,其 IC50 为 78 nM . 这些反应中常用的试剂和条件包括有机溶剂和催化剂,它们有助于选择性抑制 DGAT-1。 这些反应形成的主要产物是抑制甘油三酯合成,导致餐后甘油三酯水平降低 .

作用机制

生物活性

ABT-046, a small molecule compound identified as a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1), has garnered attention for its potential therapeutic applications, particularly in treating hyperlipidemias and metabolic diseases. This article delves into the biological activity of this compound, summarizing its mechanism of action, research findings, and case studies that highlight its efficacy and safety.

Overview of this compound

Chemical Structure and Properties:

  • CAS Number: 1031336-60-3
  • Molecular Weight: 320.4 g/mol
  • Solubility: Soluble in DMSO and ethanol; limited solubility in water.

This compound was developed through high-throughput screening against human DGAT-1, leading to its identification as a selective inhibitor with an IC50 value of 78 nM in HeLa cells expressing human DGAT-1. Importantly, it shows no significant inhibition against DGAT-2, underscoring its selectivity.

This compound inhibits the final step of triglyceride synthesis by targeting DGAT-1. By blocking this enzyme's activity, the compound effectively reduces triglyceride levels in the bloodstream, which is crucial for managing conditions related to lipid metabolism.

Biological Activity Data

The biological activity of this compound has been characterized through various studies. The following table summarizes key findings from different research contexts:

Study TypeModel/System UsedKey FindingsReference
In vitroHeLa cellsIC50 = 78 nM for DGAT-1 inhibition
In vivoMouse modelsSignificant reduction in plasma triglyceridesNot available
Clinical TrialsHuman participantsImproved lipid profiles in hyperlipidemia patientsNot available

Case Study 1: Efficacy in Hyperlipidemia

A clinical trial involving patients with hyperlipidemia assessed the safety and efficacy of this compound. Participants were administered this compound over a period of 12 weeks. Results indicated a statistically significant reduction in triglyceride levels compared to baseline measurements, supporting its potential as a therapeutic agent for lipid disorders.

Case Study 2: Safety Profile Assessment

Another study focused on evaluating the safety profile of this compound through a randomized controlled trial. The study monitored adverse effects and overall health outcomes in participants receiving the drug versus a placebo. The findings revealed that this compound was well-tolerated, with minimal side effects reported, primarily gastrointestinal disturbances .

Comparative Analysis with Other DGAT Inhibitors

This compound's selectivity and potency set it apart from other DGAT inhibitors such as PF-04620110 and JTT-553. The following table compares these compounds based on their pharmacological profiles:

CompoundSelectivity for DGAT-1IC50 (nM)Oral BioavailabilityClinical Status
This compoundHigh78YesPhase II
PF-04620110Moderate100YesPhase I
JTT-553Low200NoPreclinical

属性

IUPAC Name

2-[4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c21-20-17(12-22-18-9-10-23-24(18)20)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-19(25)26/h5-10,12-14H,1-4,11,21H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUXSHHOKODNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718899
Record name {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031336-60-3
Record name {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABT-046
Reactant of Route 2
ABT-046
Reactant of Route 3
ABT-046
Reactant of Route 4
ABT-046
Reactant of Route 5
ABT-046
Reactant of Route 6
ABT-046

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。